molecular formula C17H15N5O2S B11481544 14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

Cat. No.: B11481544
M. Wt: 353.4 g/mol
InChI Key: PWGFHHSDYIGMDP-UHFFFAOYSA-N
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Description

14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one is a complex organic compound with a unique structure that includes multiple heteroatoms such as nitrogen, oxygen, and sulfur

Preparation Methods

The synthesis of 14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one involves multiple steps. One common synthetic route includes the following steps:

    Condensation Reaction: Starting with dodecyl 3-oxobutanoate and thiophene-3-carbaldehyde, a condensation reaction is performed to form dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate.

    Cyclisation: A two-component Hantzsch type cyclisation is carried out using dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate to form 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine.

    Bromination and Substitution: Bromination of the intermediate compound followed by nucleophilic substitution with pyridine yields the desired product.

Chemical Reactions Analysis

14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

14,14-dimethyl-4-pyridin-3-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one

InChI

InChI=1S/C17H15N5O2S/c1-17(2)6-10-11(8-24-17)25-15-12(10)14-19-13(9-4-3-5-18-7-9)21-22(14)16(23)20-15/h3-5,7H,6,8H2,1-2H3,(H,20,23)

InChI Key

PWGFHHSDYIGMDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C(=O)N3)C5=CN=CC=C5)C

Origin of Product

United States

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